Enzastaurin Hydrochloride

Kinase Selectivity Profiling PKC Isozyme Pharmacology Drug Discovery

Enzastaurin Hydrochloride (CAS 359017-79-1) is a highly selective PKCβ inhibitor (IC50=6 nM) with 6-20x selectivity over PKCα/γ/ε and proven CNS penetrance. Its unique clinical validation in DGM1-positive DLBCL (73% risk reduction, HR 0.27) and orthotopic glioblastoma models distinguishes it from generic PKC inhibitors. This compound is exclusively for Phase II/III trial protocols and preclinical combination studies (e.g., with ibrutinib) where target engagement can be monitored via p-GSK3β. Procure this active pharmaceutical ingredient (API) for research and development purposes only.

Molecular Formula C32H30ClN5O2
Molecular Weight 552.1 g/mol
CAS No. 359017-79-1
Cat. No. B1200330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzastaurin Hydrochloride
CAS359017-79-1
Molecular FormulaC32H30ClN5O2
Molecular Weight552.1 g/mol
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)C6CCN(CC6)CC7=CC=CC=N7.Cl
InChIInChI=1S/C32H29N5O2.ClH/c1-35-19-25(23-9-2-4-11-27(23)35)29-30(32(39)34-31(29)38)26-20-37(28-12-5-3-10-24(26)28)22-13-16-36(17-14-22)18-21-8-6-7-15-33-21;/h2-12,15,19-20,22H,13-14,16-18H2,1H3,(H,34,38,39);1H
InChIKeyUUADYKVKJIMIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Enzastaurin Hydrochloride (CAS 359017-79-1): Baseline Characterization of a Phase III-Investigated PKCβ Inhibitor for Oncology Research Procurement


Enzastaurin Hydrochloride (CAS 359017-79-1; synonym LY317615) is an acyclic bisindolylmaleimide small molecule that functions as a potent and selective inhibitor of Protein Kinase C beta (PKCβ), a serine/threonine kinase implicated in tumor cell proliferation, survival signaling (via AKT/GSK3β pathways), and VEGF-driven angiogenesis [1] . The compound has been advanced to multiple Phase III clinical trials across indications including diffuse large B-cell lymphoma (DLBCL) and glioblastoma multiforme (GBM) [2] [3]. Unlike broader-spectrum or non-selective PKC inhibitors, Enzastaurin's pharmacological profile is defined by its 6- to 20-fold selectivity for PKCβ over PKCα, PKCγ, and PKCε (PKCβ IC50 = 6 nM) and its documented central nervous system (CNS) penetrance, features that have guided its investigational use in both hematologic malignancies and primary brain tumors .

Why Generic Substitution of Enzastaurin Hydrochloride with Other PKC Inhibitors Is Scientifically Unsupported


Generic substitution among PKC inhibitors is precluded by fundamental differences in isoform selectivity, downstream pharmacodynamic effects, and clinical validation context. While Enzastaurin exhibits 6- to 20-fold selectivity for PKCβ over PKCα/γ/ε (IC50 = 6 nM) , alternative PKC inhibitors such as ruboxistaurin lack identical selectivity profiles . More critically, Enzastaurin's indirect suppression of the AKT/GSK3β pathway via PKCβ inhibition—a mechanism not equivalently shared across all PKC inhibitors—has been directly linked to a predictive genomic biomarker (DGM1) in Phase II/III DLBCL trials [1] [2]. Substituting Enzastaurin with an alternative PKC inhibitor would invalidate this biomarker-stratified therapeutic hypothesis and forfeit the CNS-penetrant property essential for glioblastoma investigational applications .

Enzastaurin Hydrochloride: Quantitative Evidence of Differentiation for Scientific Procurement Decisions


PKCβ Isoform Selectivity: Quantified Advantage of Enzastaurin Over Ruboxistaurin and Broader-Spectrum PKC Inhibitors

Enzastaurin demonstrates 6- to 20-fold selectivity for PKCβ (IC50 = 6 nM) over PKCα, PKCγ, and PKCε. For example, Enzastaurin inhibits PKCα with an IC50 of 39 nM (6.5-fold selectivity) and PKCγ with an IC50 of 83 nM (13.8-fold selectivity) . While ruboxistaurin is also a PKCβ inhibitor, its reported selectivity profile differs, and Enzastaurin has been uniquely characterized for indirect AKT pathway suppression not documented equivalently for ruboxistaurin .

Kinase Selectivity Profiling PKC Isozyme Pharmacology Drug Discovery

CNS Penetrance: Quantified Preclinical Evidence Supporting Glioblastoma Research Applications of Enzastaurin

Enzastaurin is characterized as a CNS-penetrant small molecule . In an orthotopic human glioblastoma xenograft model, Enzastaurin treatment (75 mg/kg oral gavage b.i.d.) resulted in a survival benefit compared to vehicle control, both as monotherapy and in combination with radiation therapy (RT) [1]. This property distinguishes Enzastaurin from many kinase inhibitors with limited CNS exposure and directly enabled Phase II/III clinical investigation in recurrent glioblastoma (PFS-6 = 11.1% vs. lomustine 19.0%; median OS = 6.6 vs. 7.1 months) [2].

Neuro-Oncology Blood-Brain Barrier Penetration Glioblastoma Models

Biomarker-Stratified Clinical Efficacy: DGM1-Positive DLBCL Subgroup Shows Marked Overall Survival Benefit with Enzastaurin

In the Phase III PRELUDE trial (NCT00332202), Enzastaurin monotherapy versus placebo in DLBCL failed to meet the primary endpoint in the unselected population (HR 1.04; 95% CI 0.74-1.50; p=0.807) [1] [2]. However, retrospective biomarker analysis revealed that in the DGM1-positive subgroup, Enzastaurin treatment was associated with a significant improvement in overall survival (HR 0.27; 95% CI 0.15-0.51; p=0.002) [3]. A subsequent Phase II study (NCT00451178) of Enzastaurin plus R-CHOP versus R-CHOP alone confirmed this finding, demonstrating an OS HR of 0.1 (95% CI 0.02-0.492; p=0.005) in DGM1-positive patients [3].

Diffuse Large B-Cell Lymphoma Predictive Biomarkers Clinical Trial Outcomes

Synergistic Antitumor Activity with Ibrutinib: Preclinical Rationale for B-Cell Malignancy Combination Studies

Combination treatment of Enzastaurin and ibrutinib (a BTK inhibitor) in diffuse large B-cell lymphoma models demonstrated synergistic regulation of whole-transcriptome expression, resulting in enhanced antitumor effects including reduced proliferation, increased apoptosis, G1 phase arrest, and decreased cell invasion/migration compared to either agent alone [1]. While ibrutinib targets BTK signaling, Enzastaurin's inhibition of PKCβ (IC50 = 6 nM) and downstream AKT/GSK3β pathways provides a complementary mechanism not achieved by BTK inhibition alone .

B-Cell Lymphoma Combination Therapy Transcriptomics

Pharmacodynamic Biomarker Validation: GSK3β Phosphorylation Inhibition as a Quantifiable Measure of Target Engagement

Enzastaurin treatment inhibits phosphorylation of GSK3β at serine 9 in DLBCL cell lines, a downstream target of the PKCβ/AKT pathway, with this inhibition observed at concentrations corresponding to its cytotoxic IC50 (average 2.0 µM; range 0.5-4.0 µM) [1]. In a Phase II trial of Enzastaurin plus bevacizumab in recurrent gliomas, phosphorylated GSK3β levels were monitored in peripheral blood mononuclear cells (PBMCs) as a pharmacodynamic marker, though levels did not correlate with clinical response [2].

Pharmacodynamics Biomarker Validation Target Engagement

Single-Agent Activity in Recurrent Glioblastoma: Quantitative Efficacy Data from Phase III Head-to-Head Comparison with Lomustine

In a Phase III randomized controlled trial (N = 397) comparing Enzastaurin (500 mg/day oral) to lomustine (CCNU) in recurrent glioblastoma, Enzastaurin demonstrated a median overall survival (OS) of 6.6 months versus 7.1 months for lomustine (HR 1.05; 95% CI 0.85-1.30) [1]. Six-month progression-free survival (PFS-6) was 11.1% for Enzastaurin compared to 19.0% for lomustine [1]. Notably, Enzastaurin exhibited a more favorable toxicity profile, with fewer grade 3/4 hematologic adverse events [1].

Glioblastoma Recurrent Disease Single-Agent Chemotherapy

Enzastaurin Hydrochloride: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Biomarker-Stratified DLBCL Clinical Trial Design Leveraging DGM1 Predictive Marker

Enzastaurin Hydrochloride is optimally applied in Phase II/III clinical trial protocols targeting DGM1-positive diffuse large B-cell lymphoma (DLBCL) patients, either as maintenance therapy post-R-CHOP or in combination with frontline R-CHOP. The PRELUDE Phase III trial demonstrated that while unselected DLBCL patients showed no overall survival benefit (HR 1.04; p=0.807), the DGM1-positive subgroup exhibited a 73% reduction in risk of death (HR 0.27; p=0.002) [1]. A subsequent Phase II combination study confirmed this benefit with an HR of 0.1 (p=0.005) in DGM1-positive patients [1]. This evidence supports the use of Enzastaurin specifically in DGM1-enriched trial populations, as exemplified by the ongoing Phase III ENGINE study (NCT03263026) [2].

Preclinical Evaluation of CNS-Penetrant PKCβ Inhibition in Orthotopic Glioblastoma Models

Enzastaurin Hydrochloride is validated for in vivo glioblastoma research using orthotopic xenograft models that require blood-brain barrier penetration. Preclinical data demonstrate that oral administration of Enzastaurin (75 mg/kg b.i.d.) in NOD/SCID mice bearing orthotopic U87MG glioblastoma xenografts produces a statistically significant survival benefit compared to vehicle control, both as monotherapy and in combination with radiation [1]. This CNS-penetrant property has been independently verified and distinguishes Enzastaurin from PKC inhibitors with limited brain exposure, enabling its use in neuro-oncology research where alternative compounds would be ineffective [2].

Combination Therapy Studies with BTK Inhibitors in B-Cell Malignancy Models

Enzastaurin Hydrochloride is appropriately utilized in preclinical combination studies with ibrutinib (or other BTK inhibitors) to investigate synergistic antitumor mechanisms in diffuse large B-cell lymphoma and related B-cell malignancies. Synergistic regulation of whole-transcriptome expression has been documented with the Enzastaurin-ibrutinib combination, resulting in enhanced apoptosis, G1 phase arrest, and reduced cell invasion compared to either agent alone [1]. This synergistic interaction is mechanistically grounded in the complementary targeting of PKCβ/AKT/GSK3β signaling (Enzastaurin) and BTK-mediated pathways (ibrutinib), providing a rational basis for investigational combination strategies not achievable with non-PKCβ-selective inhibitors [2].

Pharmacodynamic Monitoring of PKCβ Pathway Inhibition Using p-GSK3β as a Target Engagement Biomarker

Enzastaurin Hydrochloride enables pharmacodynamic monitoring of target engagement through measurement of phosphorylated GSK3β (serine 9) levels, a validated downstream biomarker of PKCβ/AKT pathway inhibition. In vitro, Enzastaurin inhibits p-GSK3β at concentrations corresponding to its cytotoxic IC50 in DLBCL cell lines (range 0.5-4.0 µM) [1]. This biomarker has been employed in clinical trial settings, including a Phase II combination study with bevacizumab in recurrent gliomas where p-GSK3β levels were serially measured from patient PBMCs [2]. This feature supports dose-finding studies, target engagement confirmation, and correlation of pathway inhibition with clinical outcomes, offering an advantage over PKC inhibitors lacking validated PD biomarkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzastaurin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.